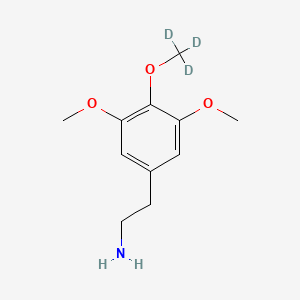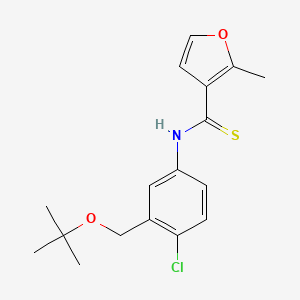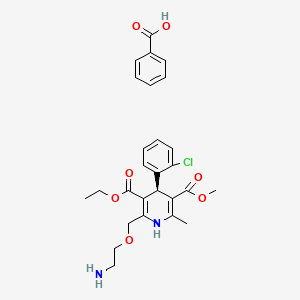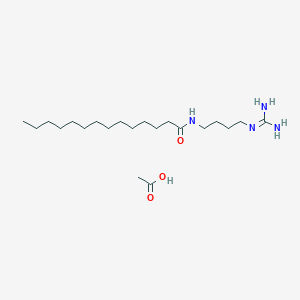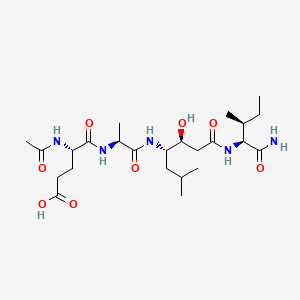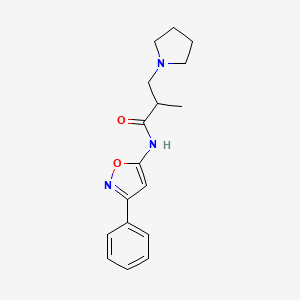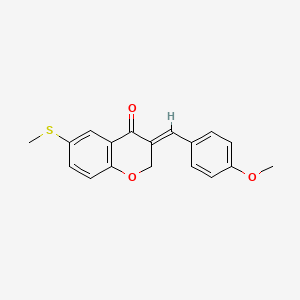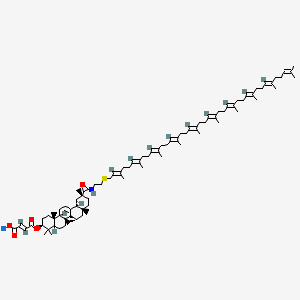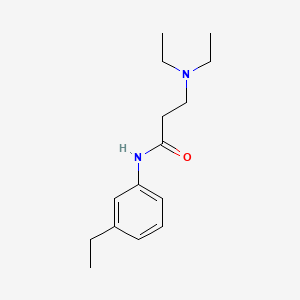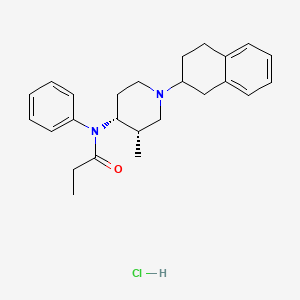
(+-)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol is a synthetic compound with a complex structure It is characterized by the presence of a benzopyran ring, a hydroxypropyl group, and a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol typically involves multiple steps. The process begins with the formation of the benzopyran ring, followed by the introduction of the hydroxypropyl group and the pentyl chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-5-ol: Lacks the hydroxypropyl and pentyl groups.
2,2-Dimethyl-4-((2-hydroxyethyl)imino)-2H-1-benzopyran-5-ol: Contains a hydroxyethyl group instead of hydroxypropyl.
Uniqueness
(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
129783-66-0 |
|---|---|
Molekularformel |
C19H29NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-(2-hydroxypropylimino)-2,2-dimethyl-7-pentyl-3H-chromen-5-ol |
InChI |
InChI=1S/C19H29NO3/c1-5-6-7-8-14-9-16(22)18-15(20-12-13(2)21)11-19(3,4)23-17(18)10-14/h9-10,13,21-22H,5-8,11-12H2,1-4H3 |
InChI-Schlüssel |
OKURTQCJMLLIAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C2C(=NCC(C)O)CC(OC2=C1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


